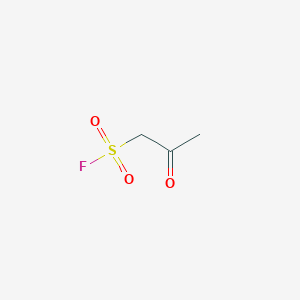

2-Oxopropane-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxopropane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1888879-29-5 . It has a molecular weight of 140.14 .

Synthesis Analysis

Sulfonyl fluorides, including 2-Oxopropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors .

Molecular Structure Analysis

The molecular formula of 2-Oxopropane-1-sulfonyl fluoride is C3H5FO3S .

Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .

Scientific Research Applications

Organic Synthesis

Sulfonyl fluorides, such as 2-Oxopropane-1-sulfonyl fluoride, have found widespread applications in organic synthesis . They offer a concise and efficient approach for producing sulfonyl fluorides, which are prevalent structural units found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Chemical Biology

In the field of chemical biology, sulfonyl fluorides play a crucial role. They enable the creation of a stable covalent linkage between a protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex .

Drug Discovery

Sulfonyl fluorides are also instrumental in drug discovery. They can be appended to small molecules to investigate protein-ligand interactions . This helps in the identification of potential drug targets and the development of new therapeutic agents .

Materials Science

In materials science, sulfonyl fluorides are used due to their unique properties. They have found applications in the development of new materials . Their reactivity and stability make them suitable for various material science applications .

Medicinal Chemistry

In medicinal chemistry, sulfonyl fluorides are used as a versatile tool to profile protein-biomolecule interactions for therapeutic development . They can be incorporated into proteins site-specifically to probe protein-protein interactions (PPIs) and protein-RNA interactions with pinpoint accuracy .

Fragment Screening

The reactivity of sulfonyl fluorides makes them a candidate for an external, activation-free general labeling tag . They can be used for tagging tractable targets at nucleophilic residues, which is particularly useful in fragment screening .

Mechanism of Action

Target of Action

2-Oxopropane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported . Sulfonyl fluorides, such as aryl fluorosulfates and aryl sulfonyl fluorides, can be appended to small molecules to investigate protein-ligand interactions .

Mode of Action

The mode of action of 2-Oxopropane-1-sulfonyl fluoride involves its interaction with its targets through a process known as sulfur(VI) fluoride exchange (SuFEx) . This process allows the creation of a stable covalent linkage between a protein and its interacting biomolecule . Upon binding with other biological targets, aryl fluorosulfate or aryl sulfonyl fluoride would be brought into proximity to a nucleophile on the target . This proximity enables aryl fluorosulfate or aryl sulfonyl fluoride to react with the nucleophile on the target via SuFEx, irreversibly cross-linking the interacting biomolecules .

Biochemical Pathways

The biochemical pathways affected by 2-Oxopropane-1-sulfonyl fluoride involve the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . This process is part of the broader SuFEx reactions, which have been widely used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology .

Pharmacokinetics

The balance of reactivity and stability of sulfonyl fluorides is attractive for applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions

Result of Action

The result of the action of 2-Oxopropane-1-sulfonyl fluoride is the formation of a stable covalent linkage between a protein and its interacting biomolecule . This irreversible cross-linking can help in the investigation of protein-biomolecule interactions and facilitate new therapeutic development .

Action Environment

The action environment of 2-Oxopropane-1-sulfonyl fluoride is typically within a biological system, where it interacts with proteins and other biomolecules . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which suggests they may be stable in various biological environments .

Safety and Hazards

The safety data sheet for sulfonyl fluorides indicates that they are toxic if swallowed and cause severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . Recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides have opened new horizons for the synthesis of sulfonyl fluorides . Future research will likely focus on further exploring these methods and developing new ones .

properties

IUPAC Name |

2-oxopropane-1-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO3S/c1-3(5)2-8(4,6)7/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEVSMIINCEXKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxopropane-1-sulfonyl fluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Oxa-5-azaspiro[3.6]decane](/img/structure/B2407643.png)

![(Z)-2-(2-fluorophenyl)-3-[4-(3-formylindol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2407652.png)

![N-[[2-(3-Methylphenoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2407660.png)

![Methyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2407662.png)

![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)